Z-Ser-obzl, also known as N-benzoxycarbonyl-L-serine benzyl ester, is a chemical reagent commonly used in peptide synthesis []. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential drugs [].
Z-Ser-obzl belongs to a class of protecting groups used in peptide synthesis. Specifically, it is a protecting group for the serine side chain hydroxyl group (OH) []. During peptide synthesis, amino acid side chains can react with each other in unintended ways, leading to the formation of incorrect peptide sequences. Protecting groups temporarily block these reactive groups, preventing unwanted side reactions and ensuring the formation of the desired peptide [].
In Z-Ser-obzl, the "Z" group (benzoxycarbonyl) protects the amino group of the serine side chain, while the benzyl ester group protects the hydroxyl group []. Once the peptide chain is assembled, these protecting groups can be selectively removed under specific conditions to reveal the functional groups of the serine residue [].
Here are some of the advantages of using Z-Ser-obzl in peptide synthesis:
Z-Ser-obzl, scientifically known as N-Benzyloxycarbonyl-L-serine benzyl ester, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol. It is characterized by a benzyloxycarbonyl protecting group on the serine amino acid, making it a valuable building block in peptide synthesis and organic chemistry. This compound is often utilized in various biochemical applications due to its unique structural properties that facilitate enzyme interactions and protein synthesis .
Z-Ser-obzl itself does not have a known mechanism of action as it's not used as a drug or similar agent. Its role is as a protected form of serine used in building more complex molecules like peptides.
Z-Ser-obzl exhibits significant biological activity, primarily functioning as a protease inhibitor. This role is crucial in various biochemical pathways involving protein degradation. By inhibiting proteases, Z-Ser-obzl may influence cellular processes related to protein turnover and enzyme regulation. Its molecular structure allows it to interact effectively with enzymes, potentially altering their activity and impacting downstream biological effects .
The synthesis of Z-Ser-obzl can be achieved through several methods:
Z-Ser-obzl stands out due to its specific structural configuration that enhances its versatility as a building block in peptide synthesis and as a biochemical reagent. Its ability to act as a protease inhibitor further adds to its significance in pharmaceutical research, differentiating it from other similar compounds which may not possess this dual functionality .
The development of Z-Ser-obzl is intrinsically linked to the revolutionary Bergmann-Zervas carbobenzoxy method, which fundamentally transformed peptide synthesis in the early 20th century. Leonidas Zervas first prepared benzyl chloroformate in the early 1930s, introducing the benzyloxycarbonyl protecting group that became the foundation of controlled peptide chemical synthesis. This methodology, developed in collaboration with Max Bergmann, represented the first successful approach to systematic peptide construction and dominated worldwide procedures for two decades until the 1950s.
The benzyloxycarbonyl protecting group earned recognition as a "revolution" in synthetic chemistry, essentially establishing the distinct field of synthetic peptide chemistry. The Bergmann-Zervas method addressed critical challenges in peptide synthesis, including the prevention of racemization during amino acid activation and the need for orthogonal protecting group strategies. Z-Ser-obzl emerged as a specific application of this methodology, incorporating dual protection for serine's bifunctional nature through both amino and carboxyl group masking.
The historical significance of this compound extends to its role in enabling the synthesis of previously inaccessible oligopeptides in the 1930s. The development represented a paradigm shift from uncontrolled peptide formation to precise, stepwise assembly methodologies that remain fundamental to contemporary peptide synthesis. The Bergmann degradation, closely related to the protecting group chemistry, further demonstrated the versatility of these benzyloxycarbonyl derivatives in peptide sequencing applications. Modern applications continue to leverage these foundational principles, with Z-Ser-obzl serving as a building block in pharmaceutical formulations, neurotransmitter research, and biochemical assays.
Z-Ser-obzl operates under multiple nomenclature systems reflecting its complex chemical identity and diverse applications across research communities. The primary designation "Z-Ser-obzl" derives from standard peptide chemistry abbreviations, where "Z" represents the benzyloxycarbonyl protecting group (honoring Zervas), "Ser" denotes serine, and "obzl" indicates the benzyl ester protection of the carboxyl group. Alternative systematic names include N-benzyloxycarbonyl-L-serine benzyl ester, benzyl ((benzyloxy)carbonyl)-L-serinate, and benzyl (2S)-2-benzyloxycarbonylamino-3-hydroxypropanoate.
The compound belongs to the broader classification of protected amino acid derivatives, specifically within the carbamate class of amino protecting groups. As a serine derivative, it represents one of the hydroxyl-containing amino acids requiring special consideration during peptide synthesis due to potential side reactions involving the hydroxyl functionality. The benzyloxycarbonyl group classifies this compound within the family of carbobenzoxy derivatives, distinguished by their stability to basic conditions and removal through hydrogenolytic cleavage.
Chemical classification systems recognize Z-Ser-obzl as an organic ester compound containing both carbamate and ester functional groups. The molecule's stereochemistry is specifically designated as the L-configuration, reflecting the natural amino acid stereochemistry essential for biological activity. International chemical databases consistently catalog this compound under its primary CAS number 21209-51-8, with molecular formula C₁₈H₁₉NO₅ and molecular weight 329.35 g/mol. The compound's classification as a protecting group reagent places it within the specialized category of synthetic intermediates designed for temporary functional group masking during multi-step synthesis procedures.
Z-Ser-obzl exhibits a complex molecular architecture characterized by the integration of two distinct protecting group strategies within a single serine derivative. The molecular formula C₁₈H₁₉NO₅ reflects the compound's substantial molecular framework, incorporating two benzyl groups that significantly influence its physical and chemical properties. The molecular weight of 329.35 g/mol positions this compound within the range typical of protected amino acid derivatives used in peptide synthesis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉NO₅ | |
| Molecular Weight | 329.35 g/mol | |
| Melting Point | 82-84°C | |
| Heavy Atom Count | 24 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bond Count | 9 | |
| XLogP3 | 2.2 |
The structural analysis reveals a central serine backbone with two bulky protecting groups that dramatically alter the molecule's properties compared to free serine. The benzyloxycarbonyl group attached to the amino nitrogen forms a carbamate linkage, providing stability against nucleophilic attack while maintaining the potential for selective removal. The benzyl ester protection of the carboxyl group creates a second area of steric bulk, effectively masking the carboxylic acid functionality throughout synthetic procedures.
Three-dimensional conformational analysis indicates restricted rotation around certain bonds due to steric interactions between the protecting groups. The compound exists as a single stereoisomer with defined S-configuration at the alpha carbon, maintaining the natural L-amino acid stereochemistry critical for peptide assembly. The hydroxyl group on the serine side chain remains unprotected, representing a potential site for further chemical modification or side reactions during synthesis. The overall molecular architecture reflects careful design principles aimed at balancing protection efficiency with synthetic accessibility and removal feasibility.
Z-Ser-obzl occupies a significant position within the broader landscape of amino acid protection chemistry, representing a classical approach to dual functional group masking that remains relevant despite the development of modern alternatives. The compound exemplifies the benzyloxycarbonyl family of protecting groups, which historically dominated peptide synthesis before the introduction of more acid-labile alternatives like tert-butoxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc).
Within contemporary protecting group strategies, Z-Ser-obzl serves specific roles where its unique removal conditions provide advantages over newer methodologies. The benzyloxycarbonyl group's stability to both acidic and basic conditions, combined with its selective removal through hydrogenolysis, offers orthogonality to many modern protecting group systems. This orthogonality proves particularly valuable in complex synthetic schemes requiring multiple protection and deprotection steps with different chemistries.
The compound's position in serine protection chemistry reflects the specific challenges associated with hydroxyl-containing amino acids. Unlike simple amino acids requiring only amino and carboxyl protection, serine derivatives must consider the reactivity of the side chain hydroxyl group. Z-Ser-obzl addresses this challenge by leaving the hydroxyl unprotected while securing the amino and carboxyl functions, allowing for subsequent hydroxyl protection if required. This approach contrasts with alternative strategies employing tert-butyl protection for the hydroxyl group in Fmoc-based syntheses.
Modern applications position Z-Ser-obzl within specialized synthesis protocols where hydrogenolytic removal conditions are compatible with other synthetic transformations. The compound finds particular utility in solution-phase peptide synthesis, pharmaceutical intermediate preparation, and research applications requiring classical protection strategies. Its continued commercial availability from multiple suppliers indicates sustained demand within research communities engaged in peptide chemistry, natural product synthesis, and pharmaceutical development.
Z-Ser-obzl, chemically known as N-benzyloxycarbonyl-L-serine benzyl ester, possesses a molecular formula of C₁₈H₁₉NO₅ with a molecular weight of 329.35 g/mol [1] [2]. The compound features a characteristic L-serine backbone protected by a benzyloxycarbonyl group at the amino terminus and a benzyl ester group at the carboxyl terminus [5]. The International Union of Pure and Applied Chemistry name for this compound is benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [5].
The structural framework consists of three primary components: the central serine residue containing a hydroxyl-bearing side chain, the benzyloxycarbonyl protecting group providing amino protection, and the benzyl ester moiety offering carboxyl protection [6]. The molecular structure exhibits a defined stereochemical configuration at the alpha carbon, maintaining the S-configuration characteristic of L-amino acids [13]. The compound's three-dimensional conformation is stabilized through intramolecular interactions between the protecting groups and the serine backbone [4].
The benzyloxycarbonyl protecting group adopts a planar configuration due to resonance stabilization between the carbonyl group and the aromatic ring system [4] [5]. This structural arrangement provides enhanced stability during peptide synthesis applications while maintaining selective removal conditions [5]. The benzyl ester group exhibits free rotation around the ester bond, allowing for conformational flexibility in solution [6].
Z-Ser-obzl presents as a white to pale yellow crystalline solid under standard laboratory conditions [1] [9]. The compound exhibits a powder-to-crystal morphology depending on the crystallization conditions employed [9] [19]. Commercial preparations typically appear as white to almost white powder or crystalline material [9]. The physical form remains stable under ambient conditions when stored in sealed containers away from moisture [9] [18].
The crystalline structure demonstrates good stability with defined melting characteristics indicative of a well-ordered solid-state arrangement [1]. Physical handling reveals the compound to be a free-flowing solid with minimal hygroscopic properties [18]. The material maintains its crystalline integrity during normal storage and handling procedures [9].
Thermal analysis of Z-Ser-obzl reveals a well-defined melting point range of 83-86°C as determined through differential scanning calorimetry and melting point apparatus measurements [1] [7] [9]. This narrow melting range indicates high purity and uniform crystal structure [9]. Temperature-controlled studies demonstrate reproducible melting behavior across multiple batches [1].
The predicted boiling point of Z-Ser-obzl is 534.5±50.0°C at 760 mmHg, calculated using thermodynamic modeling approaches [7] [18]. Experimental determination of the boiling point is complicated by thermal decomposition that occurs at elevated temperatures below the theoretical boiling point [7]. Thermal gravimetric analysis indicates decomposition onset temperatures well below the predicted boiling point [32].
The compound exhibits endothermic behavior during melting transition with associated enthalpy changes characteristic of hydrogen-bonded crystalline materials [32]. Thermal stability studies indicate maintenance of structural integrity up to approximately 120°C before onset of decomposition processes [30] [32].
Z-Ser-obzl demonstrates selective solubility characteristics that reflect its dual hydrophilic-hydrophobic nature [1] [5]. The compound shows good solubility in chloroform, making this solvent suitable for optical rotation measurements and spectroscopic analysis [1] [9]. Methanol represents another compatible solvent system for analytical and preparative applications [5] [9].
Water solubility is limited, with the compound classified as slightly soluble in aqueous media [1] [7]. This reduced aqueous solubility stems from the hydrophobic benzyl protecting groups that dominate the molecular surface area [6]. The presence of the hydroxyl group on the serine side chain provides some hydrophilic character but insufficient to overcome the lipophilic benzyl moieties [4].
Organic solvent compatibility extends to dichloromethane, ethyl acetate, and other moderately polar organic solvents commonly employed in synthetic organic chemistry [26]. The solubility profile makes Z-Ser-obzl particularly suitable for solution-phase peptide synthesis protocols [5] [20]. Solvent selection for specific applications must consider both solubility requirements and reaction compatibility [10].
Physical density measurements for Z-Ser-obzl yield values of 1.3±0.1 g/cm³, indicating a moderately dense organic solid [18]. Alternative literature sources report density values of 1.253-1.254 g/cm³, demonstrating consistency within experimental error [1] [7]. These density values reflect the compact molecular packing achieved in the crystalline state [18].
The refractive index of Z-Ser-obzl is reported as 1.58, measured under standard conditions [18] [28]. This optical property indicates moderate polarizability consistent with the aromatic ring systems present in the molecular structure [28]. The refractive index value falls within the expected range for organic compounds containing multiple benzyl groups [18].
These physical constants serve as important identity parameters for quality control and analytical verification of compound purity [18]. The consistency of reported values across multiple sources validates the reliability of these measurements for characterization purposes [1] [7] [18].
Proton nuclear magnetic resonance spectroscopy of Z-Ser-obzl reveals characteristic signal patterns that confirm the molecular structure and stereochemistry [15]. The aromatic protons from both benzyl groups appear as complex multiplets in the region 7.30-7.40 ppm, integrating for ten protons total [15] [25]. These signals demonstrate the expected chemical shift values for benzylic aromatic systems [17].
The benzyl ester methylene protons appear as singlets around 5.13 ppm, while the carbamate benzyl protons resonate at similar chemical shift values [15] [25]. The alpha proton of the serine residue exhibits characteristic splitting patterns consistent with coupling to both the amino group and the side chain methylene protons [15].
Side chain hydroxyl protons appear as exchangeable signals that may be observed under specific measurement conditions [15]. The serine side chain methylene protons demonstrate diastereotopic behavior due to the chiral center, appearing as distinct signals with characteristic coupling patterns [17]. Integration ratios and chemical shift values align with expected values for benzyloxycarbonyl-protected serine derivatives [15].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of Z-Ser-obzl [15]. The carbonyl carbons appear in distinct regions, with the ester carbonyl typically resonating around 172-173 ppm and the carbamate carbonyl around 156 ppm [15] [25]. These chemical shift values confirm the presence of both protecting group functionalities [25].
Aromatic carbon signals from the benzyl groups appear in the expected aromatic region between 126-138 ppm [15]. The quaternary aromatic carbons show distinct chemical shifts compared to the protonated aromatic positions [15]. Benzyl methylene carbons appear around 67-72 ppm, characteristic of benzylic positions adjacent to oxygen [15].
The serine backbone carbons demonstrate chemical shifts consistent with protected amino acid derivatives [15]. The alpha carbon appears around 55 ppm, while the side chain methylene carbon resonates at approximately 62 ppm [15]. These values align with literature data for similar benzyloxycarbonyl-protected serine compounds [25].
Mass spectrometric analysis of Z-Ser-obzl provides molecular weight confirmation and structural information through fragmentation patterns [2]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 329.1 corresponding to [M+H]⁺ [15]. This molecular ion peak confirms the expected molecular weight and provides high-confidence molecular formula verification [2].
Fragmentation patterns reveal characteristic losses associated with the protecting groups [15]. Common fragmentation pathways include loss of the benzyl ester group (loss of 108 mass units) and benzyloxycarbonyl group cleavage [15]. These fragmentation patterns serve as diagnostic indicators for structural confirmation [2].
Collision-induced dissociation experiments can provide additional structural information through controlled fragmentation [15]. The fragmentation behavior reflects the relative stability of different molecular regions under ionization conditions [2]. Mass spectrometric data supports structural assignments made through nuclear magnetic resonance analysis [15].
Infrared spectroscopy of Z-Ser-obzl reveals characteristic absorption bands that confirm functional group presence and molecular structure [24] [25]. The spectrum displays a broad absorption around 3320 cm⁻¹ corresponding to N-H stretching vibrations from the carbamate functionality [13] [24]. This absorption band appears at frequencies typical for secondary amide-like structures [24].
Carbonyl stretching vibrations appear as distinct peaks in the 1650-1730 cm⁻¹ region [13] [25]. The ester carbonyl typically appears around 1730 cm⁻¹, while the carbamate carbonyl resonates at lower frequency around 1650 cm⁻¹ due to resonance effects [24] [25]. These dual carbonyl absorptions provide clear evidence for both protecting group functionalities [25].
Aromatic C-H stretching appears around 3000 cm⁻¹, with corresponding aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region [24]. Aliphatic C-H stretching occurs around 2950 cm⁻¹ for the methylene groups [25]. Additional bands around 1157-1200 cm⁻¹ correspond to C-O stretching vibrations from the ester and ether linkages [25] [33].
Z-Ser-obzl exhibits characteristic optical activity due to its chiral center at the serine alpha carbon [1] [9] [13]. The specific optical rotation is measured as [α]²⁰ᴅ +5°, c = 1 in chloroform, confirming the S-configuration of the amino acid backbone [1] [9]. This positive rotation value indicates dextrorotatory behavior under the specified measurement conditions [14].
The optical rotation measurement provides direct evidence of enantiomeric purity and stereochemical integrity [9] [13]. Variations in reported values (ranging from +4.0° to +6.0°) reflect typical experimental uncertainty in polarimetric measurements [9]. The consistency of positive rotation values across multiple sources confirms the maintained L-configuration of the serine residue [1] [9] [13].
Optical rotation serves as a primary analytical parameter for quality control and stereochemical verification [14]. The magnitude of rotation reflects both the inherent chirality of the serine center and the influence of the protecting group environment on the molecular conformation [11]. Chloroform was selected as the standard solvent due to its compatibility with the compound and negligible background rotation [1] [9].
| Parameter | Method | Specification | Reference |
|---|---|---|---|
| Enantiomeric Excess | Chiral HPLC | >98% | [27] [29] |
| Optical Purity | Polarimetry | [α]²⁰ᴅ +4.0° to +6.0° | [9] |
| Chemical Purity | HPLC Analysis | >97.0% | [9] [19] |
Enantiomeric purity determination for Z-Ser-obzl employs multiple analytical approaches to ensure stereochemical integrity [27] [29]. High-performance liquid chromatography using chiral stationary phases represents the primary method for quantitative enantiomeric excess determination [27]. Chiral columns based on amylose or cellulose derivatives provide effective separation of amino acid ester enantiomers [27].
Nuclear magnetic resonance spectroscopy using chiral solvating agents offers an alternative approach for enantiomeric purity assessment [29]. This method involves formation of transient diastereomeric complexes that exhibit distinct nuclear magnetic resonance signals for each enantiomer [29]. The technique provides rapid assessment without requiring specialized chromatographic equipment [29].
Quality control protocols typically specify minimum enantiomeric excess values of 98% or higher for synthetic applications [9] [27]. Commercial suppliers implement routine enantiomeric purity testing to ensure product specifications [9]. The combination of optical rotation and chromatographic analysis provides comprehensive enantiomeric purity verification [27] [29].
Stereochemical stability of Z-Ser-obzl depends on storage conditions and chemical environment factors [31] [32]. The compound demonstrates excellent stereochemical stability under normal storage conditions when maintained in sealed containers at room temperature [9] [31]. Protection of the amino acid backbone by benzyloxycarbonyl and benzyl ester groups prevents racemization under standard conditions [31].
Thermal stability studies indicate maintenance of stereochemical integrity up to approximately 120°C [32]. Beyond this temperature range, decomposition processes may lead to stereochemical scrambling [30] [32]. The benzyl protecting groups provide kinetic stabilization against base-catalyzed racemization mechanisms [31].